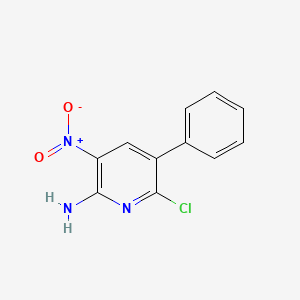

6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine

Description

BenchChem offers high-quality 6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-3-nitro-5-phenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O2/c12-10-8(7-4-2-1-3-5-7)6-9(15(16)17)11(13)14-10/h1-6H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLDXLNKLYBDNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(N=C2Cl)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696269 | |

| Record name | 6-Chloro-3-nitro-5-phenylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790692-86-3 | |

| Record name | 6-Chloro-3-nitro-5-phenylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 6-Chloro-3-nitro-5-phenylpyridin-2-amine in Drug Discovery

Executive Summary

6-Chloro-3-nitro-5-phenylpyridin-2-amine (CAS: 790692-86-3) is a highly functionalized, poly-substituted pyridine derivative that serves as a critical building block in modern medicinal chemistry, available through specialized chemical suppliers such as 1[1]. This technical guide provides a comprehensive analysis of its physicochemical properties, structural rationale, and synthetic utility. Specifically, we detail its role as an advanced precursor for synthesizing 3H-imidazo[4,5-b]pyridine scaffolds, which are privileged pharmacophores in ATP-competitive kinase inhibitors[2].

Molecular Architecture & Physicochemical Profiling

The compound features a classic "push-pull" electronic system on a central pyridine ring. The electron-donating C2-amine is counterbalanced by the strongly electron-withdrawing C3-nitro and C6-chloro groups. The C5-phenyl group provides significant lipophilic bulk, which is often exploited by drug designers to occupy hydrophobic pockets (e.g., the DFG-out pocket in kinases).

Table 1: Quantitative Physicochemical Data

| Property | Value |

| CAS Number | 790692-86-3[1] |

| Molecular Formula | C11H8ClN3O2[1] |

| Molecular Weight | 249.65 g/mol [1] |

| MDL Number | MFCD09997891[1] |

| Hydrogen Bond Donors | 1 (Primary Amine, 2 protons) |

| Hydrogen Bond Acceptors | 4 (Nitro oxygens, Pyridine N, Amine N) |

Mechanistic Rationale: The Polyfunctional Advantage

The strategic placement of functional groups on the pyridine core allows for orthogonal reactivity, making it a highly versatile intermediate:

-

C2-Amine & C3-Nitro Axis : This ortho-relationship is primed for reduction to a 2,3-diamine, the requisite intermediate for bicyclic annulation (e.g., forming imidazo[4,5-b]pyridines)[2].

-

C6-Chloro : The halogen is activated toward Nucleophilic Aromatic Substitution (SNAr) by the adjacent pyridine nitrogen. However, its preservation during the C3-nitro reduction is critical, demanding highly chemoselective protocols[3].

-

C5-Phenyl : Pre-installed via cross-coupling, this moiety modulates the overall lipophilicity (LogP) and provides steric shielding to the C6-position, fine-tuning its reactivity profile.

Reactivity Map of 6-Chloro-3-nitro-5-phenylpyridin-2-amine highlighting key functional groups.

Validated Experimental Protocols

To leverage this building block for kinase inhibitor synthesis, a robust two-step sequence is typically employed: chemoselective reduction followed by cyclocondensation[2].

Protocol 1: Chemoselective Reduction of the C3-Nitro Group

Causality & Rationale : The objective is to reduce the C3-nitro group to an amine without inducing hydrodehalogenation of the C6-chloro group. Standard catalytic hydrogenation (Pd/C with H₂ gas) often leads to unwanted dechlorination. Therefore, an Iron/Ammonium Chloride (Fe/NH₄Cl) system is the industry standard. It provides a mild proton source, driving the reduction via single-electron transfer without cleaving the labile C-Cl bond[3].

Step-by-Step Methodology :

-

Setup : In a round-bottom flask fitted with a reflux condenser, dissolve 1.0 equivalent of 6-chloro-3-nitro-5-phenylpyridin-2-amine in an ethanol/water mixture (typically 4:1 v/v)[3].

-

Reagent Addition : Add 3-5 equivalents of fine iron powder (<10 μm) and 3-5 equivalents of ammonium chloride (NH₄Cl) to the solution[3].

-

Reaction : Heat the vigorously stirred mixture to reflux (approx. 80°C). The reaction is exothermic. Monitor the disappearance of the starting material via TLC[3].

-

Work-up : Upon completion (typically 1-3 hours), cool the mixture to room temperature and filter through a Celite pad to remove iron salts. Concentrate the filtrate under reduced pressure to yield the intermediate 6-chloro-5-phenylpyridine-2,3-diamine[3].

Protocol 2: Cyclocondensation to 3H-Imidazo[4,5-b]pyridine

Causality & Rationale : The resulting 2,3-diamine must be annulated to form the bicyclic imidazopyridine core. Triethyl orthoformate acts as a one-carbon synthon. The thermodynamic driving force is the formation of a stable, fully conjugated aromatic bicyclic system[2].

Step-by-Step Methodology :

-

Setup : Suspend the 6-chloro-5-phenylpyridine-2,3-diamine in an excess of triethyl orthoformate[2].

-

Catalysis : Add a catalytic amount of an acid (e.g., concentrated HCl or p-toluenesulfonic acid) to activate the orthoester[4].

-

Reaction : Heat the mixture to reflux (approx. 140°C) for 4-6 hours. The C2-amine attacks the activated orthoester, followed by intramolecular cyclization by the adjacent amine and subsequent elimination of ethanol[2].

-

Isolation : Cool the mixture to induce precipitation. Filter the crude product, wash with cold ethanol, and dry in a vacuum oven to isolate the final 5-chloro-6-phenyl-3H-imidazo[4,5-b]pyridine[4].

Synthetic workflow for generating kinase inhibitor scaffolds from the starting material.

Application in Kinase Inhibitor Design

The resulting 5-chloro-6-phenyl-3H-imidazo[4,5-b]pyridine scaffold is a highly valued structural bioisostere of the purine ring found in ATP[4]. The N1 and N3 atoms of the imidazole ring act as critical hydrogen bond donors/acceptors to the kinase hinge region. The preserved chloro group (now at C5 of the imidazopyridine) serves as a versatile handle for late-stage diversification via Buchwald-Hartwig amination or Suzuki coupling, allowing medicinal chemists to probe the solvent-exposed regions of the target kinase and optimize pharmacokinetic properties.

References

-

Title : Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source : PMC / Molecules URL :[Link]

Sources

An In-depth Technical Guide to 6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a pyridine core with chloro, nitro, amino, and phenyl functional groups, makes it a versatile building block for the synthesis of more complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on its role as a key intermediate in the development of novel therapeutic agents.

The strategic placement of its functional groups—an electron-withdrawing nitro group, a nucleophilic amino group, and a displaceable chloro atom—renders the molecule amenable to a variety of chemical transformations. This allows for the construction of diverse molecular scaffolds, a critical aspect in the exploration of new chemical entities with potential biological activity.

Chemical Identity and Identifiers

A precise understanding of a compound's identity is fundamental to any research and development endeavor. The following table summarizes the key identifiers for 6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine.

| Identifier | Value |

| CAS Number | 790692-86-3[1] |

| IUPAC Name | 6-Chloro-3-nitro-5-phenyl-pyridin-2-amine |

| Molecular Formula | C₁₁H₈ClN₃O₂[1] |

| Molecular Weight | 249.66 g/mol [1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=C(N=C2Cl)N)[O-] |

| MDL Number | MFCD09997891[1] |

Physicochemical Properties

While specific experimental data for 6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine is not extensively documented in publicly available literature, the properties of structurally related nitropyridine derivatives can provide valuable insights. Generally, compounds of this class are crystalline solids with limited solubility in water but better solubility in organic solvents such as dimethyl sulfoxide (DMSO) and chloroform.

Synthesis and Reaction Chemistry

A common strategy for constructing such molecules is through nucleophilic aromatic substitution (SNAr) reactions on a di-chlorinated pyridine precursor. The presence of the electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack, facilitating the selective displacement of the chlorine atoms.

Postulated Synthetic Pathway

A logical synthetic route could commence with a Suzuki-Miyaura coupling to introduce the phenyl group, followed by nitration and selective amination.

Caption: Postulated synthetic workflow for 6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine.

Key Reaction Mechanisms

The core transformations in the synthesis of this and related compounds often involve:

-

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, in this case, to attach the phenyl ring to the pyridine scaffold.

-

Electrophilic Nitration: The introduction of the nitro group onto the pyridine ring is a classic electrophilic aromatic substitution reaction, typically carried out with a mixture of nitric and sulfuric acids. The position of nitration is directed by the existing substituents.

-

Nucleophilic Aromatic Substitution (SNAr): The final amination step is a crucial SNAr reaction. The electron-deficient nature of the nitrated pyridine ring allows for the displacement of a chloro substituent by an amino group. The regioselectivity of this substitution is a key consideration in the synthesis design.

Role in Medicinal Chemistry and Drug Discovery

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. The specific scaffold of 6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine serves as a valuable intermediate for generating libraries of more complex molecules for biological screening.

The presence of multiple reaction sites allows for diverse derivatization:

-

The amino group can be acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents.

-

The chloro group can be displaced by various nucleophiles in SNAr reactions.

-

The nitro group can be reduced to an amino group, which can then be further functionalized, for example, through diazotization or amide bond formation.

This synthetic versatility makes it an attractive starting material for the synthesis of compounds targeting a variety of biological targets, including kinases, G-protein coupled receptors, and enzymes. For instance, related 2-aminopyridine derivatives are known to be key components in the development of kinase inhibitors.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unequivocal identification and characterization of 6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine. While a full experimental dataset is not publicly available, the expected spectroscopic features can be predicted based on its structure.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and phenyl rings, as well as a broad signal for the amino protons. The chemical shifts and coupling patterns of the pyridine protons would be influenced by the electronic effects of the chloro, nitro, and amino substituents.

13C NMR Spectroscopy

The carbon NMR spectrum would provide information on the number and electronic environment of the carbon atoms in the molecule. The carbon atoms attached to the electronegative chloro, nitro, and amino groups would exhibit characteristic chemical shifts.

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound (249.66 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition (C₁₁H₈ClN₃O₂). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature in the mass spectrum.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the various functional groups present in the molecule. Key expected vibrations include N-H stretching for the amino group, C=C and C=N stretching for the aromatic rings, and asymmetric and symmetric stretching for the nitro group.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety profiles of related nitropyridine and chloroaniline compounds suggest that it should be handled with care.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

The following diagram outlines a standard workflow for the safe handling and use of chemical intermediates like 6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine in a research setting.

Caption: Standard laboratory workflow for safe chemical handling.

Conclusion

6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine is a strategically functionalized heterocyclic compound with considerable potential as a building block in the synthesis of novel molecules for drug discovery and development. Its rich reaction chemistry allows for the introduction of molecular diversity, making it a valuable tool for medicinal chemists. A thorough understanding of its chemical identity, properties, and safe handling procedures is crucial for its effective application in research. Further investigation into its synthesis and reactivity will undoubtedly continue to unlock new avenues for the creation of innovative therapeutic agents.

References

-

Pharma Innovation. 6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine. [Link] (Accessed February 2026).

Sources

Technical Guide: Biological Potential & Synthetic Utility of 3-Nitro-5-Phenylpyridine Derivatives

An In-Depth Technical Guide on the Potential Biological Activity of 3-Nitro-5-Phenyl-pyridine Derivatives.

Executive Summary

The 3-nitro-5-phenylpyridine scaffold represents a privileged structural motif in modern medicinal chemistry. Characterized by an electron-deficient pyridine core substituted with a strongly electron-withdrawing nitro group (

This guide analyzes the biological activity of this specific class of derivatives, focusing on their dual role:

-

Direct Therapeutic Agents: Utilizing the nitro group for bioreductive mechanisms in antimicrobial and anticancer applications.

-

High-Value Precursors: Serving as the critical intermediate for 3,5-disubstituted amino-pyridine derivatives, which are potent inhibitors of tubulin polymerization and specific kinases (e.g., DprE1 in M. tuberculosis).

Chemical Space & Structure-Activity Relationship (SAR)

The biological potency of 3-nitro-5-phenylpyridine derivatives stems from the electronic push-pull system created by the substituents on the heterocyclic ring.

Electronic Configuration

-

The Nitro Group (C3): Acts as a strong electron-withdrawing group (EWG), significantly decreasing the electron density of the pyridine ring.[1] This facilitates nucleophilic aromatic substitution (

) at the C2 and C6 positions, allowing for rapid diversification of the scaffold. -

The Phenyl Group (C5): Provides essential lipophilicity and

stacking interactions with biological targets (e.g., hydrophobic pockets in enzymes or DNA intercalation).

SAR Logic

Modifications to this core yield distinct therapeutic profiles:

| Structural Modification | Target Effect | Therapeutic Area |

| Retention of | Bioreduction to reactive intermediates (nitro-radical anions) | Antimicrobial (Anaerobes), Hypoxic Tumors |

| Reduction to | H-bond donor capability; mimics colchicine binding site | Anticancer (Tubulin Inhibition) |

| C2/C6 Functionalization | Steric fit into enzyme active sites (e.g., DprE1) | Antituberculosis |

Therapeutic Applications & Mechanisms[2][3][4]

Antimicrobial & Antituberculosis Activity

Recent studies have highlighted 3,5-disubstituted pyridines as potent agents against drug-resistant Mycobacterium tuberculosis.[2]

-

Mechanism: Inhibition of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) .

-

Significance: DprE1 is essential for the synthesis of arabinogalactan, a critical component of the mycobacterial cell wall.

-

Key Data: Derivatives have shown Minimum Inhibitory Concentrations (MIC) as low as 1.56 µg/mL against M. tuberculosis H37Rv strain.[2][3]

Anticancer Activity: Tubulin Polymerization Inhibition

Derivatives synthesized from the 3-nitro-5-phenylpyridine core (often via reduction to the amine) function as Combretastatin A-4 (CA-4) analogues .

-

Mechanism: These compounds bind to the colchicine-binding site on

-tubulin.[4] -

Outcome: Disruption of microtubule dynamics

G2/M phase cell cycle arrest -

Potency: Selected derivatives exhibit IC

values in the low micromolar range (4.0 - 15.0 µM) against MCF-7 (breast) and A549 (lung) cancer cell lines.

Visualizing the Mechanism of Action

The following diagram illustrates the dual pathway: the synthetic transition from the nitro-scaffold to the active inhibitor and its subsequent biological interaction.

Figure 1: Dual mechanistic pathways of 3-nitro-5-phenylpyridine derivatives: Direct bioreductive toxicity (top) vs. scaffold conversion for specific enzyme inhibition (bottom).

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize standard, self-validating methodologies.

Protocol A: Synthesis of 3-Nitro-5-Phenylpyridine Core

Objective: Scale-up synthesis via Suzuki-Miyaura Cross-Coupling.

Reagents:

-

3-Bromo-5-nitropyridine (1.0 eq)

-

Phenylboronic acid (1.2 eq)[4]

-

Catalyst:

(3 mol%) -

Base:

(2.0 eq) -

Solvent: Toluene/Ethanol/Water (4:1:1)

Step-by-Step Methodology:

-

Inert Setup: Purge a 3-neck round-bottom flask with Argon for 15 minutes.

-

Loading: Add 3-bromo-5-nitropyridine and phenylboronic acid dissolved in the solvent mixture.

-

Catalysis: Add

under positive Argon flow. -

Reaction: Heat to reflux (

) for 4–6 hours.-

Validation point: Monitor via TLC (Hexane:EtOAc 7:3). The starting bromide spot (

) should disappear.

-

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd residues. Extract with EtOAc (

). -

Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

-

Characterization: Confirm structure via

(Look for diagnostic phenyl protons at 7.4–7.6 ppm and pyridine protons shifted downfield).

Protocol B: Tubulin Polymerization Assay

Objective: Assess the ability of the derivative to inhibit microtubule assembly.

Methodology:

-

Preparation: Use purified bovine brain tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

, pH 6.9). -

Incubation: Add GTP (1 mM) and the test compound (at varying concentrations: 1, 5, 10, 20 µM) to the tubulin solution at

. -

Initiation: Transfer the mixture to a

spectrophotometer cell. -

Measurement: Monitor turbidity by measuring absorbance at 340 nm every 30 seconds for 60 minutes.

-

Validation: Include Combretastatin A-4 as a positive control (should show flat-line absorbance) and Paclitaxel as a stabilizer (rapid absorbance increase).

-

-

Analysis: Calculate the

of polymerization. The IC

Quantitative Data Summary

The following table synthesizes biological evaluation data from key literature sources regarding 3,5-disubstituted pyridine derivatives.

| Compound Class | Target Organism/Cell Line | Target Protein | Activity Metric | Reference |

| 3,5-Disubstituted Pyridine (Cmpd 24) | M. tuberculosis H37Rv | DprE1 | MIC: 1.56 µg/mL | [1][2] |

| 3,5-Disubstituted Pyridine (Cmpd 24) | MDR M. tuberculosis | DprE1 | MIC: 6.25 µg/mL | [1] |

| 3-Phenylpyridine Derivative (3b) | MCF-7 (Breast Cancer) | Tubulin | IC | [4] |

| 3-Phenylpyridine Derivative (3b) | Tubulin Polymerization | Tubulin | IC | [4] |

| 3-Phenylpyridine Derivative (II15) | Xanthine Oxidase (Gout) | XOR | IC | [3] |

References

-

3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. National Institutes of Health (NIH). [Link]

-

Synthesis of 3,5-disubstituted pyridines as antimicrobial agents. PubMed. [Link][5]

-

Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. European Journal of Medicinal Chemistry. [Link]

-

Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of 3,5-disubstituted pyridines as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Safety, Handling, and Chemical Profiling of 6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine

[1]

Part 1: Chemical Identity & Molecular Architecture[1]

Understanding the molecule's structure is the first step in predicting its reactivity and hazards. This compound is a poly-functionalized pyridine derivative, combining electron-withdrawing groups (Nitro, Chloro) with electron-donating groups (Amino, Phenyl).

Physicochemical Properties (Calculated & Predicted)

| Property | Value / Description | Source/Rationale |

| Molecular Weight | 249.65 g/mol | Calculated (C₁₁H₈ClN₃O₂) |

| Physical State | Solid (Crystalline Powder) | Analogous to nitro-aminopyridines |

| Color | Yellow to Orange | Conjugated nitro-amine chromophore |

| Melting Point | 190°C - 210°C (Predicted) | Based on parent scaffold (195°C) |

| Solubility | DMSO, DMF, Chloroform | High lipophilicity due to phenyl ring |

| LogP (Predicted) | ~2.5 - 3.2 | Phenyl group adds ~1.5 - 2.0 log units to parent |

| pKa (Base) | ~2.0 - 3.0 (Weak Base) | Nitro group at C3 strongly deactivates the amine |

Structural Alerts for Reactivity

-

Nitro Group (C3): Introduces potential for energetic decomposition if heated under confinement; risk of methemoglobinemia if absorbed.

-

Chlorine (C6): Activated for Nucleophilic Aromatic Substitution (SₙAr) due to the ortho-nitro group. This makes the compound reactive toward nucleophiles (thiols, amines) in biological systems.

-

Phenyl Group (C5): Significantly increases lipophilicity compared to the parent chloride, enhancing skin permeability.

Part 2: Hazard Identification & Toxicology (The "Why")

Note: Specific toxicological data for CAS 790692-86-3 is unavailable. The following profile is derived via Read-Across from 2-Amino-6-chloro-3-nitropyridine (CAS 27048-04-0) and general principles of substituted pyridines.

GHS Classification (Provisional)[1]

| Hazard Class | Category | Hazard Statement | Mechanism |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed | Nitro-reduction metabolites often exhibit systemic toxicity. |

| Skin Irritation | Cat 2 | H315: Causes skin irritation | Basic amine functionality + lipophilic penetration. |

| Eye Irritation | Cat 2A | H319: Causes serious eye irritation | Physical abrasive & chemical irritant. |

| STOT - SE | Cat 3 | H335: May cause respiratory irritation | Dust inhalation triggers mucosal inflammation. |

Mechanistic Toxicology[1]

-

Skin Absorption: The addition of the 5-phenyl ring transforms the relatively polar parent compound into a more lipophilic molecule. This facilitates transepidermal transport, making "Harmful in contact with skin" a critical precaution.

-

Sensitization Potential: Halogenated nitro-pyridines can act as haptens, binding to skin proteins via SₙAr displacement of the chlorine atom. This suggests a risk of allergic contact dermatitis upon repeated exposure.

Visualizing the Hazard Logic

The following diagram illustrates how the safety profile is constructed using the Read-Across method.

Part 3: Safe Handling & Storage Protocols

Engineering Controls

-

Containment: All weighing and transfer operations must be performed inside a certified Chemical Fume Hood .

-

Dust Control: Use a static-dissipative balance enclosure if available. The crystalline nature suggests potential for static charge buildup.

Personal Protective Equipment (PPE) Matrix

| PPE Type | Specification | Rationale |

| Gloves | Double Nitrile (0.11 mm min) | Single nitrile may degrade upon exposure to the DMSO/Compound solution. Double gloving protects against the enhanced lipophilicity. |

| Respiratory | N95 / P100 (if outside hood) | Prevents inhalation of dust which is a STOT-SE Category 3 hazard. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient for fine powders that can bypass side shields. |

| Clothing | Lab Coat + Tyvek Sleeves | Protects forearms from dust settling; critical due to potential skin absorption. |

Storage & Stability

-

Temperature: Store at 2°C – 8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen . Amino-pyridines can oxidize over time, turning from yellow to brown.

-

Incompatibilities:

-

Strong Oxidizers: Reaction with the amine/nitro groups.

-

Strong Acids: Will protonate the amine (though weakly).

-

Reducing Agents: Can reduce the nitro group to an amine or hydroxylamine (exothermic).

-

Part 4: Emergency Response & Waste Management[1]

Emergency Response Workflow

Firefighting Measures

-

Extinguishing Media: Water spray, Carbon Dioxide (CO₂), Dry Chemical, or Alcohol-resistant foam.

-

Specific Hazards: Emits toxic fumes under fire conditions: Carbon oxides (COx), Nitrogen oxides (NOx), Hydrogen Chloride (HCl) .

-

Note: Do not use a solid water stream as it may scatter and spread the dust.

Waste Disposal[1]

-

Classification: Hazardous Organic Waste (Halogenated).

-

Protocol: Dissolve in a combustible solvent (e.g., Acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not dispose of down the drain.

Part 5: Experimental Context (Synthesis & Impurities)[1]

For researchers synthesizing or purifying this compound, understanding its origin aids in safety and purity assessment.

-

Likely Synthetic Route: Suzuki-Miyaura coupling of 2-amino-3-nitro-5-bromo-6-chloropyridine with Phenylboronic acid .

-

Impurity Profile:

-

Palladium Residues: Heavy metal toxicity.

-

Boronic Acids: Generally low toxicity but can be persistent.

-

Regioisomers: The phenyl group might couple at the 6-position if the starting material was 2,6-dichloro-3-nitropyridine (less likely if specific precursors are used).

-

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 19022792, 6-Chloro-2-nitropyridin-3-amine (Parent Analog). Retrieved from [Link]

-

ECHA (European Chemicals Agency). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. Retrieved from [Link]

A Technical Guide to 6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine: Synthesis, Properties, and Research Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine, a substituted aminopyridine of significant interest in medicinal chemistry and materials science. Substituted aminopyridines are foundational scaffolds in the development of therapeutics, valued for their ability to modulate physicochemical properties and engage in specific biological interactions.[1] This document details the core physicochemical properties of the title compound, outlines a robust and logical synthetic strategy based on established chemical principles, and discusses its potential applications in contemporary research. By integrating theoretical knowledge with practical, field-proven insights, this guide serves as an essential resource for professionals engaged in chemical synthesis and drug discovery.

Chemical Identity and Physicochemical Properties

6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine (CAS No. 790692-86-3) is a multi-functionalized aromatic heterocycle. Its structure incorporates a pyridine core, an amine group at the 2-position, a nitro group at the 3-position, a phenyl substituent at the 5-position, and a chlorine atom at the 6-position. This specific arrangement of functional groups dictates its chemical reactivity and potential for biological activity.

The presence of the electron-withdrawing nitro and chloro groups significantly influences the electron density of the pyridine ring, while the amino and phenyl groups introduce key sites for hydrogen bonding and steric interactions. These features are critical for its role as a versatile chemical building block. The core properties, derived from its chemical structure, are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₁H₈ClN₃O₂ | Calculated |

| Molecular Weight | 249.66 g/mol | Calculated |

| CAS Number | 790692-86-3 | BLDpharm |

| Appearance | Pale-yellow to Yellow-brown Solid (Predicted) | Inferred from analogous compounds |

| Storage | Keep in dark place, inert atmosphere, room temperature | Inferred from analogous compounds[2] |

Note: Physicochemical properties such as melting point, solubility, and logP have not been empirically reported in publicly available literature and would require experimental determination.[3][4][5][6][7]

Caption: Key structural components of the target molecule.

Synthetic Strategy and Mechanistic Rationale

The proposed strategy starts with a commercially available, appropriately substituted dichloropyridine precursor. This method provides excellent control over the sequential introduction of the required functional groups.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target molecule.

Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from methodologies used for structurally similar compounds, such as the synthesis of N-substituted 6-chloro-3-nitropyridin-2-amines.[8][9][10]

-

Precursor Preparation: The synthesis begins with the precursor 2,6-dichloro-3-nitro-5-phenylpyridine. This intermediate can be prepared via standard aromatic functionalization techniques, such as the Suzuki coupling of 2,6-dichloro-5-bromopyridine with phenylboronic acid, followed by nitration.

-

Reaction Setup: To a solution of 2,6-dichloro-3-nitro-5-phenylpyridine (1.0 eq.) in a suitable solvent such as 1,4-dioxane or methanol, add a solution of aqueous ammonia (e.g., 2-3 eq.).

-

Rationale: Dioxane and methanol are effective solvents for this transformation. An excess of the amine nucleophile is used to drive the reaction to completion. A non-nucleophilic base like N,N-diisopropylethylamine (DIEA) can be added to scavenge the HCl byproduct, although with ammonia, it often proceeds without an additional base.[8]

-

-

Reaction Conditions: The reaction mixture is stirred at a moderately elevated temperature (e.g., 35–60 °C) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Rationale: Gentle heating increases the reaction rate without promoting significant side reactions. TLC allows for real-time tracking of the conversion of the starting material to the product.

-

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Final Product Isolation: The crude product is purified by silica gel column chromatography to yield 6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine as a solid.

-

Rationale: This standard aqueous workup removes inorganic salts and water-soluble impurities. Column chromatography is essential for separating the desired monosubstituted product from any unreacted starting material or potential disubstituted byproducts.

-

Spectroscopic and Analytical Characterization

The structural identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic methods. While empirical data is not published, the expected spectral characteristics can be predicted.[11][12]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a characteristic singlet for the C4 proton on the pyridine ring. The protons of the phenyl group would appear as a multiplet in the aromatic region. The amine (-NH₂) protons would likely present as a broad singlet.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum would display 11 distinct signals corresponding to the 11 carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (e.g., carbons attached to electronegative atoms like Cl, N, and O will be downfield).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition (C₁₁H₈ClN₃O₂). The mass spectrum would show a characteristic isotopic pattern for the presence of one chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1550 and 1350 cm⁻¹), and C=C/C=N stretching of the aromatic rings.

Research Context and Potential Applications

The 2-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in over 40 marketed drugs.[1] Its derivatives are explored for a vast range of biological activities, making 6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine a compound of high interest for screening and further functionalization.

-

Kinase Inhibitors: The aminopyridine motif is a key hinge-binding element in many protein kinase inhibitors. The title compound could serve as a starting point or intermediate for developing inhibitors targeting specific kinases, particularly those with a cysteine residue in the hinge region that could potentially react with the activated pyridine ring.[8]

-

Antimicrobial and Antiparasitic Agents: Aminopyridine derivatives have shown promise as drugs against neglected tropical diseases and as antibacterial agents.[1][13] The specific combination of functional groups in this molecule makes it a candidate for screening against various pathogens.

-

Phosphodiesterase (PDE) Inhibitors: Substituted aminopyridines have been successfully developed as potent inhibitors of phosphodiesterase-4 (PDE4), an important target for inflammatory diseases.[14]

-

Fluorescent Probes and Materials Science: The conjugated aromatic system of the molecule suggests potential for fluorescent properties.[11] Following chemical modification, it could be developed into a scaffold for biological probes or advanced materials.

Conclusion

6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine is a valuable heterocyclic compound with significant potential as a building block in drug discovery and materials science. This guide has established its core chemical identity, proposed a robust and logical synthetic protocol based on established SNAr chemistry, and outlined its expected analytical characteristics. The rich pharmacology associated with the substituted aminopyridine scaffold provides a strong rationale for its inclusion in screening libraries and its use as a precursor for more complex molecular architectures. The methodologies and insights presented herein offer a solid foundation for researchers to synthesize, characterize, and explore the applications of this versatile molecule.

References

-

Delfour, P., et al. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC. Available at: [Link]

-

Côté, B., et al. (2003). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Qing, X., et al. (2011). 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine. Acta Crystallographica Section E. Available at: [Link]

-

Wang, L., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. Available at: [Link]

-

Tanaka, T., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

-

Prakash, G.K., et al. (2013). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. Der Pharma Chemica. Available at: [Link]

-

Schröder, P., et al. (2021). Synthesis of N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. Available at: [Link]

-

U.S. Environmental Protection Agency. (1992). Technical Appendix B. Physicochemical Properties for TRI Chemicals and Chemical Categories. EPA. Available at: [Link]

-

Kumar, P., et al. (2013). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. ResearchGate. Available at: [Link]

-

PubChem. 6-Chloro-2-nitropyridin-3-amine. National Center for Biotechnology Information. Available at: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted). Natural Products Magnetic Resonance Database. Available at: [Link]

-

Jang, J.W., et al. (1995). Some physicochemical properties of FK906: glass transition and relaxation. PDA Journal of Pharmaceutical Science and Technology. Available at: [Link]

-

de Oliveira, A.C.S., et al. (2023). Physicochemical properties, cytotoxicity and bioactivity of a ready-to-use bioceramic repair material. Brazilian Dental Journal. Available at: [Link]

-

Sangirardi, S., et al. (2021). The Physico-Chemical Properties of Glipizide: New Findings. MDPI. Available at: [Link]

-

He, Z.G., et al. (2008). Physicochemical properties of bergenin. Pharmazie. Available at: [Link]

Sources

- 1. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 84487-03-6|6-Chloro-5-nitropyridin-2-amine|BLD Pharm [bldpharm.com]

- 3. epa.gov [epa.gov]

- 4. Some physicochemical properties of FK906: glass transition and relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physicochemical properties, cytotoxicity and bioactivity of a ready-to-use bioceramic repair material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Physico-Chemical Properties of Glipizide: New Findings [mdpi.com]

- 7. Physicochemical properties of bergenin [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 [chemicalbook.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. mdpi.com [mdpi.com]

- 13. 6-CHLORO-3-NITROPYRIDIN-2-AMINE | CAS 27048-04-0 [matrix-fine-chemicals.com]

- 14. rsc.org [rsc.org]

Technical Deep Dive: 2-Amino-3-Nitro-Pyridine Derivatives in Medicinal Chemistry

Executive Summary

The 2-amino-3-nitro-pyridine scaffold represents a critical "linchpin" intermediate in modern heterocyclic chemistry, particularly in the synthesis of fused pyridine systems such as imidazo[4,5-b]pyridines and triazolo[4,5-b]pyridines . Its utility stems from the unique electronic "push-pull" synergism between the electron-donating amino group at C-2 and the electron-withdrawing nitro group at C-3. This arrangement not only activates the pyridine ring for nucleophilic functionalization but also provides the essential nitrogen atoms required for constructing privileged pharmacophores used in oncology (kinase inhibitors), metabolic disease (mitochondrial uncouplers), and infectious disease control.

This guide analyzes the synthetic versatility, reactivity profiles, and therapeutic applications of 2-amino-3-nitro-pyridine derivatives, providing researchers with actionable protocols and mechanistic insights.

Part 1: Chemical Architecture & Reactivity Profile

Electronic Synergism and Functionalization

The 2-amino-3-nitro-pyridine core is characterized by a high dipole moment and distinct regiochemical reactivity. The nitro group at C-3 strongly deactivates the ring towards electrophilic attack but activates the C-4 and C-6 positions for nucleophilic aromatic substitution (

Key Reactivity Nodes:

-

C-3 Nitro Group: Serves as a masked amino group. Its reduction (Fe/AcOH, SnCl2, or catalytic hydrogenation) yields a 2,3-diaminopyridine, the immediate precursor to imidazole ring fusion.

-

C-2 Amino Group: Provides the first nitrogen for heterocyclization. It can also be acylated or alkylated to modulate solubility and binding affinity.

-

C-4/C-6 Positions: In precursors like 2-chloro-3-nitropyridine or 2-amino-4-chloro-3-nitropyridine, these positions are prime targets for introducing diversity via amine displacement, allowing for the rapid generation of SAR (Structure-Activity Relationship) libraries.

Synthesis Pathways: From Precursor to Pharmacophore

The following Graphviz diagram illustrates the central role of 2-amino-3-nitro-pyridine in accessing diverse chemical space.

Figure 1: Synthetic divergence from the 2-amino-3-nitropyridine core. The scaffold serves as a gateway to fused heterocyclic systems essential for drug discovery.

Part 2: Medicinal Chemistry Applications[1][2][3][4]

Kinase Inhibition (Oncology)

The most prolific application of this scaffold is in the design of ATP-competitive kinase inhibitors. The imidazo[4,5-b]pyridine moiety, derived directly from 2-amino-3-nitropyridine, mimics the purine ring of ATP, allowing it to anchor into the kinase hinge region via hydrogen bonds.

-

FLT3 & Aurora Kinases: Derivatives have shown dual inhibition profiles, crucial for treating Acute Myeloid Leukemia (AML). The C-2 amino group (of the original pyridine) often forms part of the H-bond donor/acceptor motif interacting with the kinase "gatekeeper" residues.

-

CDK/HDAC Dual Inhibition: Recent studies have utilized this scaffold to create hybrid molecules that simultaneously inhibit Cyclin-Dependent Kinases (CDK) and Histone Deacetylases (HDAC), addressing drug resistance in solid tumors.[1]

Mitochondrial Uncoupling (Metabolic Disease)

Beyond oncology, the scaffold has been engineered into mitochondrial uncouplers.[2] Modifications at the C-4 position of the imidazopyridine ring (derived from 2-amino-4-chloro-3-nitropyridine) have yielded compounds like SHS206 , which increase metabolic rate without the toxicity associated with classical uncouplers like DNP.

Comparative Activity Data

The table below summarizes key biological data for derivatives synthesized from this scaffold.

| Compound Class | Target | Key Substituents (R-Groups) | Activity (IC50 / EC50) | Mechanism Note |

| Imidazo[4,5-b]pyridine | FLT3 / Aurora A | C-2: Aryl/HeteroarylC-7: Solubilizing amine | FLT3: 12 nMAurora A: 45 nM | Dual inhibition prevents mitotic progression in AML cells [1]. |

| SHS206 Analog | Mitochondrial Uncoupling | C-2: PhenylN-3: Methyl | EC50: 830 nM (L6 myoblasts) | Increases proton leak without cytotoxicity; potential for MASH treatment [2]. |

| Hybrid Scaffold | CDK9 / HDAC1 | Linker to hydroxamic acid | CDK9: 88 nMHDAC1: 169 nM | Synergistic apoptosis induction in MV-4-11 cells [3]. |

| AZD7648 Intermediate | DNA-PK | C-4: Methyl | Synthetic Intermediate | Precursor to triazolo[1,5-a]pyridine core of AZD7648 [4]. |

Part 3: Mechanism of Action & Signaling Pathways

Understanding the downstream effects of these inhibitors is vital. The following diagram details the signaling cascade intercepted by 2-amino-3-nitropyridine-derived kinase inhibitors, specifically targeting the FLT3/STAT5 and Aurora/Mitosis pathways.

Figure 2: Dual inhibition mechanism. The scaffold blocks FLT3-driven proliferation and Aurora-mediated mitosis, forcing cancer cells into apoptosis.

Part 4: Experimental Protocol

Synthesis of Functionalized Imidazo[4,5-b]pyridine

Objective: To synthesize a 2-aryl-imidazo[4,5-b]pyridine derivative from 2-chloro-3-nitropyridine via a "One-Pot" reduction/cyclization sequence. This protocol ensures high yield and minimizes the isolation of unstable diamine intermediates.

Reagents:

-

Primary Amine (R-NH2) (1.1 equiv)

-

Aromatic Aldehyde (Ar-CHO) (1.0 equiv)

-

Sodium Dithionite (

) (3.0 equiv) or Zn dust/HCl -

Solvent: Ethanol/Water or DMSO

Step-by-Step Methodology:

-

Nucleophilic Substitution (

):-

Dissolve 2-chloro-3-nitropyridine in Ethanol (0.5 M).

-

Add the primary amine and a base (e.g.,

, 1.2 equiv). -

Reaction: Stir at 60°C for 2 hours. Monitor by TLC (formation of yellow/orange intermediate: 2-amino-substituted-3-nitropyridine).

-

Why: The chlorine at C-2 is highly labile due to the ortho-nitro group, allowing rapid installation of the N-3 substituent of the final imidazole ring.

-

-

Reductive Cyclization (The "Linchpin" Step):

-

To the crude mixture from Step 1, add the aromatic aldehyde and Sodium Dithionite (

) dissolved in a minimum amount of water. -

Reaction: Heat to reflux (90°C) for 4–6 hours.

-

Mechanism:

reduces the nitro group to an amine ( -

Validation: The disappearance of the intense yellow color of the nitro compound typically signals reduction.

-

-

Work-up and Purification:

-

Cool the mixture and remove ethanol under reduced pressure.

-

Extract with Ethyl Acetate (

). Wash combined organics with brine. -

Dry over

and concentrate. -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

-

Safety Note: 2-amino-3-nitropyridine derivatives can be skin irritants. Nitro-reduction reactions can be exothermic; add reducing agents slowly.

References

-

Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. (2012). Link

-

Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers. NIH / PMC. (2024). Link

-

Discovery of Novel 2-Aminopyridine-Based CDK/HDAC Dual Inhibitors. Journal of Medicinal Chemistry. (2024). Link

-

Nitropyridines in the Synthesis of Bioactive Molecules. Molecules / NIH. (2021). Link

-

Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine. ACS Omega. (2018). Link

Sources

- 1. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Predictive and Empirical Stability Profile of 6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine: A Mechanistic Guide for Process Chemistry

Executive Summary

6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine (CAS 790692-86-3) is a highly functionalized pharmaceutical intermediate characterized by an electron-deficient pyridine core[1]. Designing robust manufacturing processes and formulations for this compound requires moving beyond basic empirical testing to understand the fundamental chemical causality of its degradation. This whitepaper provides an in-depth, mechanistically grounded stability profile, detailing its vulnerability to nucleophilic aromatic substitution (SNAr), photolysis, and oxidation, alongside self-validating protocols for forced degradation testing.

Mechanistic Vulnerability Analysis (The "Why")

To predict the shelf-life and handling requirements of this molecule, we must analyze the electronic interplay of its four substituents: the 2-amino, 3-nitro, 5-phenyl, and 6-chloro groups.

Extreme Susceptibility to Nucleophilic Aromatic Substitution (SNAr) at C6

The most critical vulnerability of this molecule is the hydrolytic lability of the C6-chloro bond. In standard aromatic systems, carbon-halogen bonds are relatively stable. However, in this molecule, the 6-chloro group is positioned ortho to the electron-withdrawing pyridine nitrogen and para to the highly electronegative 3-nitro group.

When exposed to a nucleophile (such as hydroxide ions in basic solutions or amine-based excipients), the rate-determining step is the nucleophilic attack forming a negatively charged intermediate known as a [2]. The para-nitro group and the ortho-pyridine nitrogen act as powerful electron sinks, stabilizing this anionic complex via resonance and drastically lowering the activation energy for the expulsion of the chloride ion[2]. Consequently, the molecule is highly susceptible to alkaline hydrolysis, rapidly converting into a 6-hydroxy derivative (which tautomerizes to a stable pyridone).

Photochemical Lability of the C3-Nitro Group

Nitroaromatic compounds are notoriously sensitive to ultraviolet (UV) and visible light. The high absorption of photon energy by the nitro (-NO2) group drives the[3]. UV irradiation excites the nitro group into a reactive triplet state, which can undergo intra- or intermolecular hydrogen abstraction, reduction to nitroso (-NO) intermediates, or lead to complete ring cleavage[4]. This dictates that the molecule must be strictly protected from light during synthesis and storage.

Oxidative Modulation of the C2-Amine

Primary aromatic amines are generally prone to oxidation, forming N-oxides, hydroxylamines, or azo dimers. However, in 6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine, the electron density of the amine is heavily depleted by the adjacent electron-withdrawing nitro and chloro groups. This electronic deactivation provides a built-in kinetic barrier against mild oxidants, though strong peroxides will still force degradation into pyridine N-oxides.

Self-Validating Forced Degradation Protocol

To empirically validate the mechanistic predictions, forced degradation (stress testing) must be conducted in strict alignment with[5],[6].

The Mass Balance Validation System

A protocol is only trustworthy if it is self-validating. Every experiment below must pass a Mass Balance Check : The sum of the integrated HPLC peak area of the remaining intact API and all formed degradants (corrected for relative response factors) must equal 100% ± 5% of the initial un-stressed API peak area. A failure to achieve mass balance indicates that degradants are precipitating out of solution or volatilizing, requiring immediate methodological recalibration.

Step-by-Step Stress Methodologies

-

Alkaline Hydrolysis (Targeting SNAr):

-

Procedure: Dissolve 10 mg of the compound in 5 mL of a co-solvent mixture (e.g., 50:50 Acetonitrile/Water) to ensure solubility. Add 5 mL of 0.1 N NaOH.

-

Stress: Incubate at 60°C for 2 to 6 hours.

-

Quench & Analyze: Neutralize with 0.1 N HCl to stop the SNAr reaction. Analyze via LC-HRMS. Expect rapid chloride displacement.

-

-

Acidic Hydrolysis:

-

Procedure: Repeat the above using 0.1 N HCl at 60°C for 24 to 48 hours.

-

Rationale: Acidic conditions protonate the pyridine nitrogen, making the ring even more electron-deficient, though water is a weaker nucleophile than hydroxide.

-

-

Oxidative Stress:

-

Procedure: Treat the API solution with 3% H2O2 at 25°C for 24 hours in the dark (to prevent concurrent photolysis).

-

-

Photolytic Stress (ICH Q1B):

-

Procedure: Expose a thin layer of the solid API (≤ 3 mm depth) in a validated photostability chamber to a minimum of 1.2 million lux hours of visible light and 200 Watt-hours/m² of near-UV energy[7].

-

Logical workflow for forced degradation testing aligned with ICH Q1A(R2) guidelines.

Quantitative Stability Data & Predictive Kinetics

Based on the structural vulnerabilities, the following table summarizes the predictive degradation kinetics and primary degradants expected during the ICH Q1A(R2) stress testing.

| Stress Condition | Reagent / Environment | Exposure Time | Expected Degradation | Primary Degradant Mechanism |

| Alkaline Hydrolysis | 0.1 N NaOH, 60°C | 2 - 6 hours | High (>20%) | SNAr displacement of C6-Cl yielding 6-hydroxy pyridone tautomer. |

| Acidic Hydrolysis | 0.1 N HCl, 60°C | 24 - 48 hours | Low (<5%) | Slow SNAr displacement (water as weak nucleophile). |

| Oxidation | 3% H2O2, 25°C | 24 hours | Moderate (5-10%) | Electrophilic oxidation yielding Pyridine N-oxide. |

| Thermal (Solid) | 105°C | 7 days | Low (<2%) | Highly thermally stable due to rigid aromatic framework. |

| Photolysis (Solid) | UV/Vis (ICH Q1B) | 1.2M lux-hr | High (>15%) | Nitro group excitation yielding nitroso/azo dimers & ring cleavage. |

Mechanistic Degradation Pathways

The following diagram maps the specific chemical pathways through which 6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine degrades under environmental stress.

Primary mechanistic degradation pathways of 6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine.

Formulation and Storage Directives

Derived from the mechanistic analysis and degradation pathways, the following directives must be implemented for the handling, storage, and downstream processing of this intermediate:

-

Excipient Compatibility: Strictly avoid formulation with basic excipients (e.g., magnesium stearate, calcium carbonate) or primary/secondary amine-containing solvents, as these will trigger rapid SNAr degradation at the C6-chloro position.

-

Actinic Protection: Due to the severe photolability of the C3-nitro group, the material must be processed under yellow light and stored in opaque, UV-blocking amber containers.

-

Moisture Control: While thermally stable, the compound must be stored with desiccants to prevent ambient moisture from initiating slow hydrolytic degradation over long-term storage (Zone III/IV conditions)[7].

References

1.1 - Alfa Chemclinix[1] 2. 7 - AMSbiopharma[7] 3. 3 - RSC Publishing[3] 4. 6 - IKEV[6] 5.4 - PubMed[4] 6. 2 - Wikipedia[2]

Sources

- 1. alfa-chemclinix.com [alfa-chemclinix.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. Application of photo degradation for remediation of cyclic nitramine and nitroaromatic explosives - RSC Advances (RSC Publishing) DOI:10.1039/C6RA12565D [pubs.rsc.org]

- 4. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]

- 6. ikev.org [ikev.org]

- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

Methodological & Application

synthesis protocols for 6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine

An In-Depth Guide to the Synthesis of 6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine: Protocols and Mechanistic Insights

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Substituted 2-aminopyridines, in particular, represent a class of privileged scaffolds due to their prevalence in a wide array of biologically active molecules. This guide provides a comprehensive, technically detailed protocol for the synthesis of 6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine, a compound with significant potential as a building block in medicinal chemistry.

This document moves beyond a simple recitation of steps, offering a rationale for the chosen synthetic strategy and delving into the mechanistic underpinnings of each transformation. The protocols described herein are designed to be self-validating, with an emphasis on achieving high purity and reasonable yields.

Synthetic Strategy Overview

The synthesis of 6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine is most effectively approached through a multi-step sequence, beginning with a commercially available substituted pyridine. The chosen strategy involves a Suzuki-Miyaura cross-coupling to introduce the phenyl group, followed by a regioselective nitration to install the nitro group. This approach allows for precise control over the substitution pattern on the pyridine ring.

Caption: Overall synthetic workflow for 6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine.

Part 1: Synthesis of 2-Amino-6-chloro-5-phenylpyridine via Suzuki-Miyaura Cross-Coupling

Principle and Rationale

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] In this initial step, the phenyl group is installed at the 5-position of the pyridine ring. The choice of starting material, 2-amino-5-bromo-6-chloropyridine, is strategic. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in the oxidative addition step of the palladium catalytic cycle, allowing for the selective substitution of the bromine atom.[1]

Experimental Protocol

Materials and Reagents

| Reagent/Material | Supplier | Grade | Comments |

| 2-Amino-5-bromo-6-chloropyridine | Commercial Source | ≥97% | Starting material |

| Phenylboronic acid | Commercial Source | ≥98% | Coupling partner |

| Tetrakis(triphenylphosphine)palladium(0) | Commercial Source | ≥99% | Palladium catalyst |

| Sodium carbonate (Na₂CO₃) | Commercial Source | Anhydrous, ≥99.5% | Base |

| Toluene | Commercial Source | Anhydrous, ≥99.8% | Solvent |

| Ethanol | Commercial Source | 200 proof | Co-solvent |

| Deionized water | In-house | Type I | For base solution |

| Ethyl acetate | Commercial Source | ACS Grade | For extraction |

| Brine (saturated NaCl solution) | In-house | - | For washing |

| Anhydrous magnesium sulfate (MgSO₄) | Commercial Source | ≥99.5% | Drying agent |

| Silica gel | Commercial Source | 60 Å, 230-400 mesh | For column chromatography |

Procedure

-

To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2-amino-5-bromo-6-chloropyridine (1.0 eq), phenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Add anhydrous toluene and ethanol in a 4:1 ratio by volume.

-

In a separate beaker, prepare a 2 M aqueous solution of sodium carbonate.

-

Add the sodium carbonate solution (2.5 eq) to the reaction mixture.

-

Heat the mixture to 85-90 °C with vigorous stirring and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-amino-6-chloro-5-phenylpyridine as a solid.

Part 2: Regioselective Nitration of 2-Amino-6-chloro-5-phenylpyridine

Principle and Rationale

The final step in the synthesis is the introduction of a nitro group at the 3-position of the pyridine ring via electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. The amino group at the C2 position is a powerful activating group and is ortho, para-directing.[2][3] With the C5 and C6 positions occupied, the nitration is strongly directed to the C3 position (ortho to the amino group). The reaction is performed in a mixture of concentrated nitric and sulfuric acids, which generates the highly electrophilic nitronium ion (NO₂⁺).

Caption: Simplified mechanism of electrophilic nitration on the pyridine ring.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Supplier | Grade | Comments |

| 2-Amino-6-chloro-5-phenylpyridine | From Part 1 | Purified | Intermediate |

| Sulfuric acid (H₂SO₄) | Commercial Source | Concentrated, 98% | Reaction medium |

| Nitric acid (HNO₃) | Commercial Source | Fuming, ≥90% | Nitrating agent |

| Ice | In-house | - | For quenching |

| Sodium bicarbonate (NaHCO₃) | Commercial Source | Saturated solution | For neutralization |

| Dichloromethane (DCM) | Commercial Source | ACS Grade | For extraction |

| Anhydrous sodium sulfate (Na₂SO₄) | Commercial Source | ≥99.5% | Drying agent |

Procedure

CAUTION: This procedure involves the use of highly corrosive and strong oxidizing acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (lab coat, safety goggles, and acid-resistant gloves). The reaction is exothermic and requires careful temperature control.

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C using an ice-salt bath.

-

Slowly add 2-amino-6-chloro-5-phenylpyridine (1.0 eq) in small portions to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

-

Cool the mixture to -5 to 0 °C.

-

Add fuming nitric acid (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the resulting slurry by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous mixture three times with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine.

Characterization of 6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

| Analysis | Expected Results |

| Appearance | Yellow solid |

| Melting Point | To be determined experimentally |

| ¹H NMR | Aromatic protons of the phenyl group and the pyridine ring, as well as a broad singlet for the -NH₂ protons. |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the pyridine and phenyl rings. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₁₁H₈ClN₄O₂. |

| FT-IR | Characteristic peaks for N-H stretching (amine), C=C and C=N stretching (aromatic rings), and N-O stretching (nitro group). |

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low yield in Suzuki coupling | Inactive catalyst, insufficient base, or non-inert atmosphere. | Use a fresh batch of palladium catalyst. Ensure the base is anhydrous and in sufficient excess. Thoroughly degas the solvent and maintain a nitrogen atmosphere. |

| Formation of byproducts in nitration | Reaction temperature too high, leading to over-nitration or degradation. | Maintain strict temperature control throughout the addition and reaction period. Use a slight excess of the nitrating agent, not a large one. |

| Purification difficulties | Co-elution of starting material or byproducts with the desired product. | Optimize the solvent system for column chromatography. Consider recrystallization from different solvent systems to improve purity. |

Conclusion

This application note provides a robust and logical synthetic route for the preparation of 6-Chloro-3-nitro-5-phenyl-pyridin-2-ylamine. By employing a strategic Suzuki-Miyaura cross-coupling followed by a regioselective nitration, the target compound can be obtained in good purity. The detailed protocols and mechanistic insights offered herein are intended to empower researchers in their pursuit of novel small molecules for drug discovery and development.

References

- This reference is not cited in the text.

-

Carrow, B. P., & Nozaki, K. (2014). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 136(45), 15929–15932. Available at: [Link]

-

Dai, C., et al. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. Organic Letters, 15(15), 4014–4017. Available at: [Link]

-

Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry, 5(1), 19-22. Available at: [Link]

- This reference is not cited in the text.

- This reference is not cited in the text.

-

Wikipedia. (2024). 2,6-Dichloropyridine. Available at: [Link]

-

Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Chemical Reagents. Available at: [Link]

- This reference is not cited in the text.

- This reference is not cited in the text.

-

Kreps, S. I. (1950). A study of the mixed acid nitration of 2-amino-5-chloropyridine. NJIT Digital Commons. Available at: [Link]

- This reference is not cited in the text.

- CN104478794A - Synthesis method of 2,6-dichloropyridine. Google Patents.

- This reference is not cited in the text.

- This reference is not cited in the text.

- This reference is not cited in the text.

- This reference is not cited in the text.

- This reference is not cited in the text.

- This reference is not cited in the text.

- This reference is not cited in the text.

Sources

Application Notes and Protocols for Suzuki Coupling Reactions of 6-Chloro-Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction as applied to 6-chloro-pyridine derivatives. These scaffolds are of significant interest in medicinal chemistry and materials science, and their effective functionalization is crucial for the development of novel compounds. This document will delve into the mechanistic nuances, optimization of reaction conditions, and provide detailed, actionable protocols for successful implementation in a laboratory setting.

Introduction: The Challenge and Opportunity of 6-Chloro-Pyridines

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] However, the application of this powerful reaction to 6-chloro-pyridine derivatives presents a unique set of challenges. The inherent electron-deficient nature of the pyridine ring and the strength of the C-Cl bond make oxidative addition, the often rate-determining step of the catalytic cycle, particularly demanding.[2] Furthermore, the pyridine nitrogen can act as a ligand, potentially coordinating to the palladium catalyst and impeding its activity.[3]

Despite these hurdles, the successful coupling of 6-chloro-pyridines offers a direct and versatile route to a wide array of functionalized pyridines, which are key components in many pharmaceutical agents and advanced materials. This guide will provide the foundational knowledge and practical guidance necessary to navigate these challenges and achieve high-yielding, reproducible results.

The Catalytic Cycle: A Mechanistic Overview

Understanding the fundamental steps of the Suzuki-Miyaura coupling is essential for rational optimization. The generally accepted catalytic cycle proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[2][4]

Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 6-chloro-pyridine to form a Pd(II) complex. This is often the most challenging step for chloro-pyridines.[4]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[5]

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[6]

Key Parameters for Optimization

The success of a Suzuki coupling with a 6-chloro-pyridine hinges on the careful selection and optimization of several key parameters.

Catalyst System: The Engine of the Reaction

The choice of palladium source and, critically, the ancillary ligand is paramount for activating the inert C-Cl bond.

-

Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed catalysts like Pd(PPh₃)₄.[1][7] These are typically used in catalytic amounts, ranging from 0.5 to 5 mol%.

-

Ligands: For challenging substrates like 6-chloro-pyridines, bulky and electron-rich phosphine ligands are essential to promote oxidative addition.[2][8] These ligands stabilize the active Pd(0) species and facilitate the catalytic cycle. Highly effective ligands include:

-

Trialkylphosphines: Such as P(t-Bu)₃ and PCy₃.[7]

-

Biarylphosphines: Such as SPhos, XPhos, and RuPhos, developed by the Buchwald group, are particularly effective for coupling heteroaryl chlorides.

-

N-Heterocyclic Carbenes (NHCs): These offer another class of highly effective ligands for activating C-Cl bonds.[5]

-

| Ligand Type | Examples | Key Characteristics |

| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-donating and sterically demanding. |

| Biarylphosphines | SPhos, XPhos, RuPhos | Bulky ligands that promote both oxidative addition and reductive elimination. |

| N-Heterocyclic Carbenes | IPr, SIMes | Strong σ-donors that form stable complexes with palladium. |

The Role of the Base

The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.

-

Inorganic Bases: Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used.[9][10] K₃PO₄ is often a good choice for challenging couplings.

-

Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or DBU can be employed, although they are less common for Suzuki reactions.

-

Fluoride Sources: Bases like KF can be effective, particularly when dealing with base-sensitive functional groups.[5]

The strength and solubility of the base should be considered in conjunction with the chosen solvent system.

Solvent Systems

The solvent not only dissolves the reactants but also influences the rate of the reaction steps. Aprotic polar solvents are generally preferred.

-

Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are common choices.

-

Aromatic Hydrocarbons: Toluene is frequently used, especially at higher temperatures.

-

Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can be effective but may lead to side reactions at high temperatures.

-

Aqueous Conditions: A mixture of an organic solvent and water (e.g., dioxane/water or toluene/water) is often employed. The presence of water can facilitate the formation of the active boronate species and enhance the rate of transmetalation.[9]

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of 6-chloro-pyridine derivatives. Optimization may be required for specific substrates.

Protocol 1: Conventional Heating

This protocol is a standard approach for Suzuki couplings and is suitable for most laboratory settings.

Materials:

-

6-chloro-pyridine derivative (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-formed catalyst like Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃) (2.0-3.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/water 4:1, Toluene/water 10:1)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the 6-chloro-pyridine derivative, arylboronic acid, and base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst and ligand (if not using a pre-formed catalyst) under a positive pressure of inert gas.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.